
Thalictricavine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalictricavine is an alkaloid. It has a role as a metabolite.
Scientific Research Applications
1. Potential Therapeutic Uses for Various Diseases
- Thalictricavine has been identified in research exploring new potential therapeutic uses for various diseases. For instance, a study employing a discovery support tool to analyze scientific literature suggested that thalidomide, a compound related to thalictricavine, might be useful for treating acute pancreatitis, chronic hepatitis C, Helicobacter pylori-induced gastritis, and myasthenia gravis. This indicates thalictricavine's potential role in diverse medical applications, although further experimental and clinical evaluations are required to validate these hypotheses and assess the trade-offs between therapeutic benefits and toxicities (Weeber et al., 2003).
2. Inhibition of Acetylcholinesterase for Alzheimer’s Disease
- Thalictricavine has shown inhibitory activity on human acetylcholinesterase, an enzyme related to Alzheimer's disease. A study found thalictricavine to be a selective inhibitor of acetylcholinesterase with potential as a lead compound for treating Alzheimer’s disease. The study evaluated its binding mode and predicted its permeability across the blood-brain barrier, which is crucial for central nervous system activity (Chlebek et al., 2019).
3. Biosynthesis and Pharmacological Potential
- Research into the biosynthesis of thalictricavine and related alkaloids has been conducted, particularly in the plant Corydalis cava. Such studies help in understanding the natural production pathways and potential pharmaceutical applications of thalictricavine (Rueffer et al., 1994).
4. Synthesis and Chemical Studies
- Studies have focused on the synthesis and chemical properties of thalictricavine. For example, research on intramolecular Redox-Mannich reactions has provided insights into synthesizing the tetrahydroprotoberberine core, which is crucial for creating compounds like thalictricavine (Ma & Seidel, 2015).
5. Role in Neurodegenerative Diseases
- Thalictricavine has been identified as a potent cholinesterase inhibitor, which is significant in the context of neurodegenerative disorders like Alzheimer’s disease. This reinforces its potential as a therapeutic agent in treating such conditions (Mahomoodally et al., 2020).
6. Ethnopharmacological Relevance
- Thalictricavine has been mentioned in ethnopharmacological studies, indicating its historical and cultural significance in traditional medicine. This context provides a broader perspective on its potential applications and cultural importance (Sharma et al., 2020).
properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(1R,21S)-16,17-dimethoxy-21-methyl-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene |
InChI |
InChI=1S/C21H23NO4/c1-12-14-4-5-17(23-2)21(24-3)16(14)10-22-7-6-13-8-18-19(26-11-25-18)9-15(13)20(12)22/h4-5,8-9,12,20H,6-7,10-11H2,1-3H3/t12-,20+/m0/s1 |
InChI Key |
LPKAAKHLNGEZJC-FKIZINRSSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C3=CC4=C(C=C3CCN2CC5=C1C=CC(=C5OC)OC)OCO4 |
SMILES |
CC1C2C3=CC4=C(C=C3CCN2CC5=C1C=CC(=C5OC)OC)OCO4 |
Canonical SMILES |
CC1C2C3=CC4=C(C=C3CCN2CC5=C1C=CC(=C5OC)OC)OCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



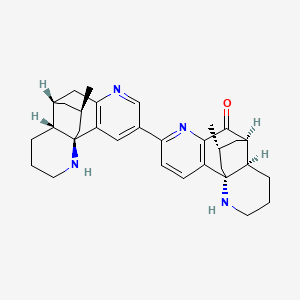

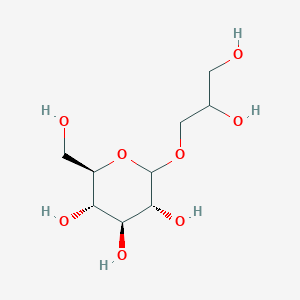
![2H-Naphtho[1,2-b]pyran-5,6-dione, 3,4-dihydro-2-phenyl-](/img/structure/B1254065.png)
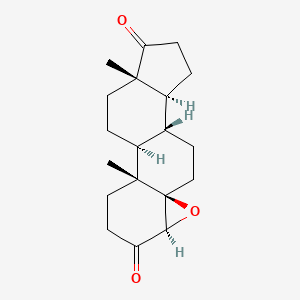
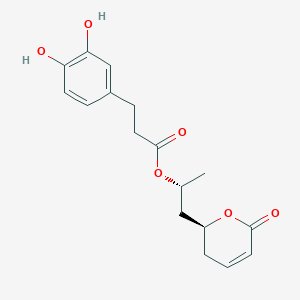
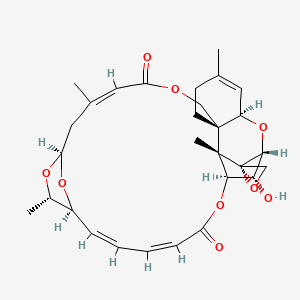
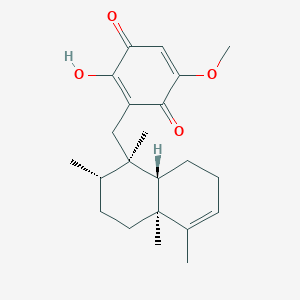
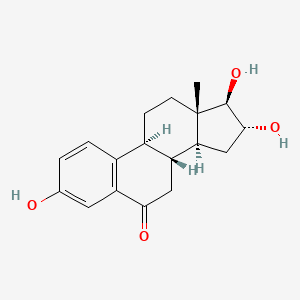
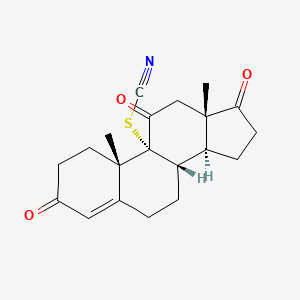

![4-[3-(4-Methylphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1254081.png)
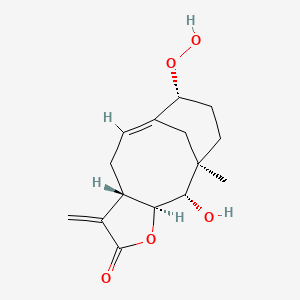
![Methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17R)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1254084.png)